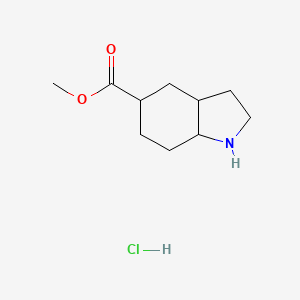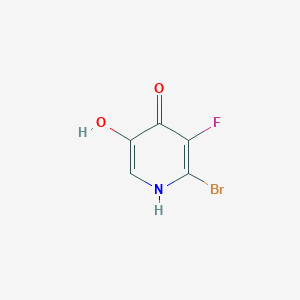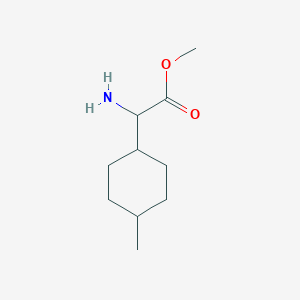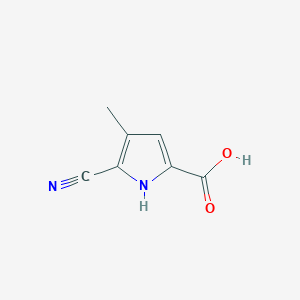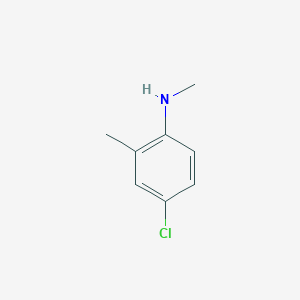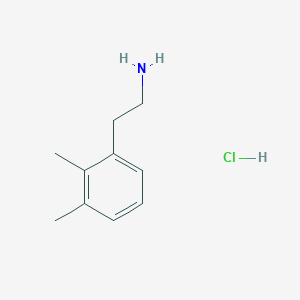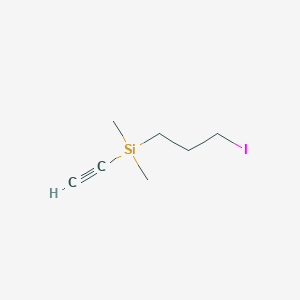
Ethynyl(3-iodopropyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynyl(3-iodopropyl)dimethylsilane is a specialized organosilicon compound with the molecular formula C7H13ISi. This compound features an ethynyl group attached to a silicon atom, which is further bonded to a 3-iodopropyl group and two methyl groups. The presence of both iodine and silicon in its structure makes it a versatile reagent in organic synthesis, particularly in the field of organosilicon chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethynyl(3-iodopropyl)dimethylsilane can be synthesized through various methods. One common approach involves the hydrosilylation of propargyl iodide with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Another method involves the dehydrogenative coupling of a terminal alkyne with a hydrosilane. This reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, resulting in the formation of the silylacetylene compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale synthesis, making the compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethynyl(3-iodopropyl)dimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Cycloaddition Reactions: The ethynyl group can undergo cycloaddition reactions, forming cyclic compounds with various dienes and azides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Cross-Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases such as triethylamine are typically used.
Cycloaddition Reactions: Dienes, azides, and other unsaturated compounds are used as reactants.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and other substituted derivatives.
Cross-Coupling Reactions: Products include various aryl and vinyl derivatives.
Cycloaddition Reactions: Products include cyclic compounds such as triazoles and cyclopentenes.
Wissenschaftliche Forschungsanwendungen
Ethynyl(3-iodopropyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a labeling reagent in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with silicon-containing motifs.
Wirkmechanismus
The mechanism of action of Ethynyl(3-iodopropyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and iodine groups. The ethynyl group can undergo addition reactions, while the iodine atom can be substituted with other nucleophiles. These reactions often proceed through the formation of reactive intermediates, such as palladium complexes in cross-coupling reactions, which facilitate the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Ethynyl(3-iodopropyl)dimethylsilane can be compared with other similar compounds, such as:
Ethynyltrimethylsilane: Lacks the iodine group, making it less versatile in substitution reactions.
Propargyltrimethylsilane: Contains a terminal alkyne but lacks the iodine group, limiting its reactivity in certain cross-coupling reactions.
3-Iodopropyltrimethylsilane: Contains the iodine group but lacks the ethynyl group, making it less reactive in cycloaddition reactions.
The uniqueness of this compound lies in its combination of an ethynyl group and an iodine atom, providing a versatile platform for various chemical transformations.
Eigenschaften
Molekularformel |
C7H13ISi |
|---|---|
Molekulargewicht |
252.17 g/mol |
IUPAC-Name |
ethynyl-(3-iodopropyl)-dimethylsilane |
InChI |
InChI=1S/C7H13ISi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |
InChI-Schlüssel |
HPEVUCZINJAVPC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCI)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


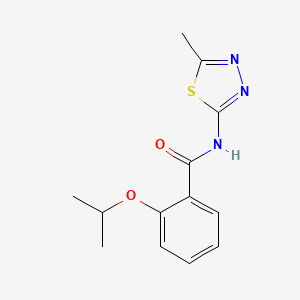
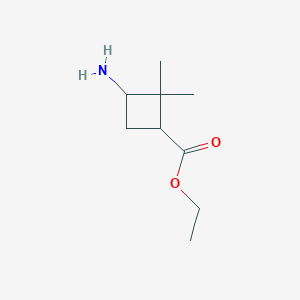

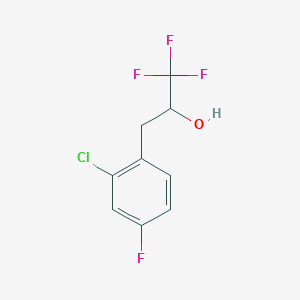
![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
